n-Vanillyldecanamide
Overview
Description
N-Vanillyldecanamide is a natural product found in Capsicum annuum . It has a molecular formula of C18H29NO3 .
Synthesis Analysis
The synthesis of n-vanillyldecanamide was achieved using a method based on those described by Nelson (1919) and Jones and Pyman (1925) .Molecular Structure Analysis
The molecular structure of n-Vanillyldecanamide consists of 18 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The IUPAC name for n-Vanillyldecanamide is N - [ (4-hydroxy-3-methoxyphenyl)methyl]decanamide .Chemical Reactions Analysis
The metabolism of capsaicinoids, including n-Vanillyldecanamide, involves the production of unique macrocyclic, alkyl dehydrogenated, ω-, and ω-1-hydroxylated products . The metabolism is governed, in part, by the stability and propensity to form an intermediate radical and a carbocation, and a direct interaction between the alkyl terminus and the heme of many P450 enzymes .Physical And Chemical Properties Analysis
N-Vanillyldecanamide has a molecular weight of 307.4 g/mol . It is a solid substance with a white to off-white color .Scientific Research Applications
Neuroprotective Effects
- Vanillyl Alcohol in Neurological Ailments : Gastrodia elata Blume, containing vanillyl alcohol, has been used in oriental medicine for neurological ailments such as vertigo, general paralysis, and epilepsy. Studies have shown vanillyl alcohol's potential in protecting dopaminergic MN9D cells against MPP+-induced apoptosis, suggesting its use in treating neurodegenerative diseases like Parkinson’s disease (Kim, Choi, & Jung, 2011).
Anticonvulsive and Antioxidant Properties
- Vanillyl Alcohol in Anticonvulsive Therapy : Vanillyl alcohol, derived from Gastrodia elata Bl., was found to have anticonvulsive properties and free radical scavenging activities in a rat model of epilepsy. This suggests its potential in treating convulsive disorders (Hsieh et al., 2000).
Cancer Research
- Capsaicin and Human Cancer : Capsaicin (N-vanillyl-8-methyl-1-nonenamide) has been explored for its potential in cancer treatment, particularly for its chemopreventive effects and multi-biological activities like anti-mutagenic, antioxidant, and anti-inflammatory properties (Ito et al., 2004).
Plant Growth Regulation
- Alkamides in Plant Growth : Alkamides, including N-isopropyldecanamide, found in humic acids, are identified as a new class of plant growth regulators. They have shown significant effects on root growth and plasma membrane H+-ATPase activity in maize seedlings (Zandonadi et al., 2019).
Biochemical Applications
- Vanillyl Alcohol in Bio-based Epoxy Resins : Vanillyl alcohol has been used in the synthesis of bio-based epoxy resins, showing its potential as a renewable resource for polymer production (Hernandez et al., 2016).
Interaction with Cannabinoid System
- **Vanilloid Receptor Agonists and Cannabinoid System**: Studies have explored the interaction between synthetic vanilloids like N-vanillyl-arachidonoyl-amide (arvanil) and the endogenous cannabinoid system. Arvanil, a potential agonist of cannabinoid CB(1) and capsaicin VR(1) receptors, has shown significant neurobehavioral effects in mice, indicating its potential therapeutic applications (Di Marzo et al., 2000).
Inflammation and Hepatotoxicity
- Vanillylacetone in Hepatotoxicity Treatment : Vanillylacetone has been researched for its therapeutic potential against carbon tetrachloride (CCl4) induced hepatotoxicity in mice, demonstrating its efficacy in suppressing serum markers, oxidative stress, inflammatory cytokines, and apoptosis (Alam et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-18(21)19-14-15-11-12-16(20)17(13-15)22-2/h11-13,20H,3-10,14H2,1-2H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHTWDQJPOTDMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185028 | |
Record name | N-Vanillyldecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Vanillyldecanamide | |
CAS RN |
31078-36-1 | |
Record name | N-Vanillyldecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31078-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Vanillyldecanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Vanillyldecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-VANILLYLDECANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EB43C97X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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